![molecular formula C20H15ClO2 B12848361 4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12848361.png)
4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group at the 4-position, a chloro group at the 3’-position, and a carbaldehyde group at the 3-position of the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 4-benzyloxybiphenyl, is brominated using bromine in the presence of a catalyst to introduce a bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to a chlorination reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to replace the bromine atom with a chlorine atom.
Formylation: The final step involves the formylation of the chlorinated intermediate using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde depends on its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a chloro group.
4-(Benzyloxy)-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a chloro group.
4-(Benzyloxy)-3-nitrobenzaldehyde: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
4-(Benzyloxy)-3’-chloro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chloro group and a carbaldehyde group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
属性
分子式 |
C20H15ClO2 |
|---|---|
分子量 |
322.8 g/mol |
IUPAC 名称 |
5-(3-chlorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15ClO2/c21-19-8-4-7-16(12-19)17-9-10-20(18(11-17)13-22)23-14-15-5-2-1-3-6-15/h1-13H,14H2 |
InChI 键 |
XHEJMCLLJDKGEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




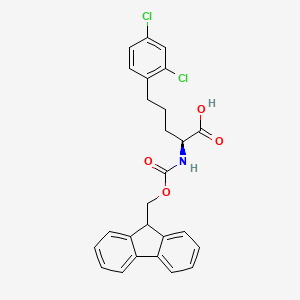
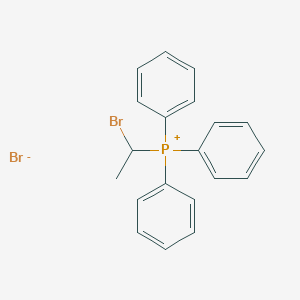
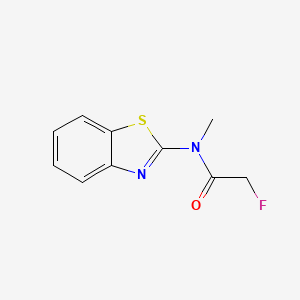
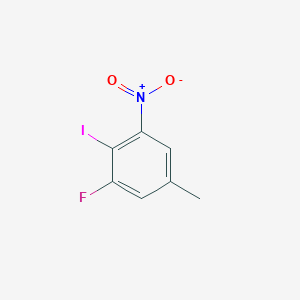
![5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848316.png)
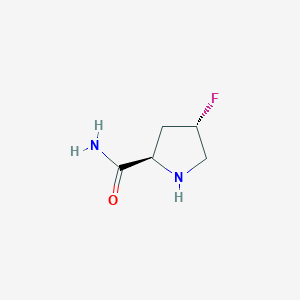
![(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12848329.png)
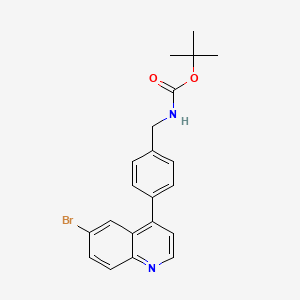
![(6R)-5,6-Dihydro-4-hydroxy-3-[(1Z)-1-(3-nitrophenyl)-1-propen-1-yl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12848349.png)
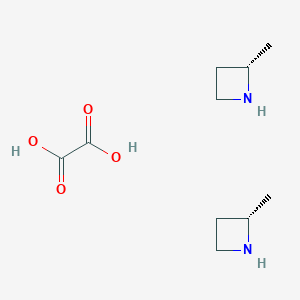
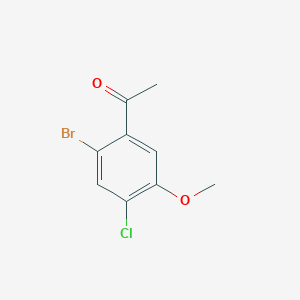
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12848376.png)
